molecular formula C20H13NS B13996567 7H-Dibenzo[c,h]phenothiazine CAS No. 31507-33-2

7H-Dibenzo[c,h]phenothiazine

Cat. No.: B13996567
CAS No.: 31507-33-2
M. Wt: 299.4 g/mol
InChI Key: PTOPHPNCDGAXGC-UHFFFAOYSA-N
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Description

7H-Dibenzo[c,h]phenothiazine (CAS 224-72-6) is an angular, non-linear polycyclic compound of the phenothiazine family, a class of heterocyclic structures recognized as a prototypical pharmaceutical lead in medicinal chemistry . This specific dibenzo-annulated derivative presents a robust, aromatic scaffold that is valuable in diverse research fields. The phenothiazine core is renowned for its broad bioactivity, and this compound serves as a crucial synthetic intermediate or precursor in the development of novel compounds . Its extended, conjugated pi-system makes it a compound of interest in material science, particularly in the exploration of organic semiconductors and electroactive polymers . Researchers utilize this structure in the synthesis of more complex heterocyclic systems, such as carbazoles, for applications ranging from toxicology studies to the development of organic light-emitting diodes (OLEDs) . As a foundational building block, it enables investigations into advanced materials and pharmacologically active molecules. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31507-33-2

Molecular Formula

C20H13NS

Molecular Weight

299.4 g/mol

IUPAC Name

2-thia-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene

InChI

InChI=1S/C20H13NS/c1-3-7-15-13(5-1)9-11-17-19(15)22-20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H

InChI Key

PTOPHPNCDGAXGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=C(N3)C=CC5=CC=CC=C54

Origin of Product

United States

Synthetic Methodologies for 7h Dibenzo C,h Phenothiazine and Its Analogues

Classical Multi-Step Synthetic Routes to the Dibenzo[c,h]phenothiazine Core

Historically, the construction of the dibenzo[c,h]phenothiazine scaffold has relied on multi-step synthetic sequences. These classical routes, while foundational, often require harsh reaction conditions and can result in modest yields.

The traditional synthesis of phenothiazines often begins with the fusion of diphenylamine (B1679370) with sulfur, a method first reported by Bernthsen in 1883. researchgate.net This foundational reaction laid the groundwork for subsequent, more complex syntheses of phenothiazine (B1677639) analogues. For the construction of the dibenzo[c,h]phenothiazine core, more elaborate precursors are necessary. A common strategy involves the reaction of a suitably substituted diphenylamine derivative with sulfur and a catalyst like iodine. jocpr.com For instance, the synthesis of a substituted phenothiazine can be achieved by reacting diphenylamine, sulfur, and iodine, which then undergoes further reactions to yield the desired product. jocpr.com

Another classical approach is the Smiles rearrangement, which has been utilized for the synthesis of 2-substituted phenothiazines. This pathway often involves the reaction of 2-aminobenzenethiol with derivatives of 2-chloro-1-nitrobenzene, followed by acetylation and the subsequent rearrangement. nih.gov

The Ullmann condensation is another key classical reaction for forming the diarylamine precursor. This copper-catalyzed reaction couples an aryl halide with an arylamine. For example, 2-bromodiphenylamine can be reacted with sulfur to form the central nitrogen-sulfur heterocycle that defines the phenothiazine structure. jmedchem.com

Optimization of classical synthetic routes has been a continuous effort to improve yields and reduce the harshness of reaction conditions. For instance, in the synthesis of 2-chloro-7-nitro-10H-phenothiazine, the initial reaction of diphenylamine with sulfur and iodine is followed by reaction with thionyl chloride and subsequent nitration. jocpr.com The yields of these multi-step sequences can vary significantly, with final product yields reported in the range of 46-85%. jocpr.com

In other classical approaches, such as those involving N-alkylation of a pre-formed phenothiazine core, optimization often focuses on the choice of base and solvent. For example, the N-alkylation of 2-acetylphenothiazine with dodecyl iodide was successfully carried out using phase transfer catalysis with tert-butyl ammonium iodide (TBAI) in a heterogeneous basic medium, resulting in a good yield. nih.gov

Reaction TypeKey ReactantsConditionsTypical Yields
Sulfur FusionDiphenylamine, Sulfur, IodineHigh temperatureVariable
Smiles Rearrangement2-Aminobenzenethiol, 2-Chloro-1-nitrobenzene derivativeMulti-step, involves acetylationModerate
Ullmann CondensationAryl halide, ArylamineCopper catalystImproved over older methods
N-AlkylationPhenothiazine, Alkyl halidePhase transfer catalysis, baseGood

Modern Catalytic Approaches for 7H-Dibenzo[c,h]phenothiazine Synthesis

To overcome the limitations of classical methods, modern synthetic chemistry has introduced a variety of catalytic approaches for the construction of the dibenzo[c,h]phenothiazine scaffold. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds in the synthesis of N-arylated phenothiazines. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govmit.edu The efficiency of these couplings has been demonstrated in the synthesis of various phenothiazine derivatives. nih.gov For example, a general protocol for the Pd-catalyzed N-arylation of 2-aminothiazole derivatives with aryl bromides and triflates has been developed, showcasing broad substrate scope with reasonable catalyst loading. mit.edu

Recent advancements have also focused on direct C-H arylation reactions, which avoid the need for pre-functionalized starting materials. Palladium catalysts have been successfully employed for the direct arylation of a wide range of heterocycles, including those relevant to phenothiazine synthesis, with aryl bromides. acs.org The use of additives like pivalic acid has been shown to significantly accelerate these reactions. acs.org

As a more economical and environmentally benign alternative to palladium, iron catalysis has emerged as a promising strategy for phenothiazine synthesis. acs.orgresearchgate.net An efficient method for the synthesis of phenothiazines has been developed via a tandem iron-catalyzed C-S/C-N cross-coupling reaction. researchgate.netacs.org This approach addresses several issues commonly encountered with palladium and copper catalysts, such as poor substrate scope and long reaction times. acs.orgresearchgate.net The use of non-toxic and readily available ferric citrate as a catalyst allows for the coupling of various challenging substrates with high regioselectivity. researchgate.net

These iron-catalyzed reactions are tolerant of various functional groups, including methyl, trifluoromethyl, and halogens. researchgate.net The domino reaction sequence allows for the efficient construction of the phenothiazine core in a single pot, enhancing the atom economy of the process. acs.org

CatalystReaction TypeKey Features
PalladiumN-Arylation (Buchwald-Hartwig)High efficiency, broad substrate scope for C-N bond formation. nih.govmit.edu
PalladiumDirect C-H ArylationAtom-economical, avoids pre-functionalization. acs.org
IronDomino C-S/C-N Cross-CouplingEnvironmentally benign, cost-effective, high regioselectivity. acs.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like this compound to minimize environmental impact. This includes the use of less hazardous solvents, development of catalyst-free reactions, and utilization of energy-efficient methods like ultrasonic irradiation.

One approach towards a greener synthesis is the use of molecular oxygen as a hydrogen acceptor in the absence of transition metals. A convenient method for the synthesis of various substituted phenothiazines from cyclohexanones and 2-aminobenzenethiols has been described using this principle. researchgate.net

Furthermore, the development of one-pot, multi-component reactions aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. The synthesis of phenothiazine-incorporated heterocyclic derivatives has been achieved through one-pot reactions under reflux or ultrasonic irradiation, the latter being a more energy-efficient heating method. researchgate.netresearchgate.net The use of environmentally benign and economical catalysts, such as iron, also contributes significantly to the greenness of the synthesis. acs.orgresearchgate.net

Solvent-Free and Aqueous Reaction Systems

In line with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of volatile organic solvents in chemical synthesis. Solvent-free reaction conditions represent an important strategy in this endeavor. Research has demonstrated the successful synthesis of related heterocyclic compounds, such as benzothiazolium salts, under solvent-free conditions, often requiring only the careful control of temperature to achieve good yields. researchgate.net For instance, a series of benzothiazolium iodide salts were prepared by optimizing reaction temperature and time without any solvent, showcasing a cleaner synthetic route. researchgate.net Similarly, novel C–N axially chiral molecules based on benzo[b]phenoxazine have been synthesized using solvent-free reactions, highlighting the applicability of this method to complex polycyclic systems. rsc.org While specific examples for this compound are not extensively detailed, these precedents suggest that solvent-free approaches, likely involving thermal or mechanochemical activation, are a viable and environmentally friendly pathway for its synthesis and that of its analogues.

Aqueous reaction systems offer another sustainable alternative, leveraging the low cost, non-flammability, and low toxicity of water as a solvent. While the hydrophobic nature of large aromatic systems like dibenzophenothiazine can present solubility challenges, techniques such as the use of surfactants or co-solvents can facilitate reactions in aqueous media.

Sustainable Catalyst Development

Catalysis is central to modern organic synthesis, and the development of sustainable catalysts is a key research focus. nccr-catalysis.ch For the synthesis of complex heterocyclic scaffolds, the trend is shifting away from expensive and toxic heavy metals towards more abundant and environmentally benign alternatives. Homogeneous catalysis, in particular, offers pathways for chemical production under mild reaction conditions. dtu.dk

Key aspects of sustainable catalyst development relevant to dibenzophenothiazine synthesis include:

Earth-Abundant Metal Catalysts: Utilizing catalysts based on 3d base metals, which are less toxic and more cost-effective than their 4d and 5d counterparts. nih.gov

Photocatalysis and Electrocatalysis: Harnessing light energy or electricity to drive chemical reactions provides a green alternative to thermally driven processes. companyolab.com These methods can facilitate the formation of key bonds in the synthesis of complex molecules.

Catalyst Recycling: The development of catalyst systems that can be easily recovered and reused is crucial for minimizing waste and improving economic feasibility. evonik.com For example, catalyst reuse technologies are being implemented to enhance activity while reducing environmental footprint and cost. evonik.com

Pincer-type transition metal complexes are also showing promise due to their high stability and selectivity, allowing for mild reaction conditions and low catalyst loading in a variety of sustainable chemical processes. dtu.dk

Directed Functionalization Strategies for the Dibenzo[c,h]phenothiazine Scaffold

The functionalization of the rigid, electron-rich phenothiazine core is essential for tuning its electronic and photophysical properties for applications in materials science and medicinal chemistry. researchgate.netresearchgate.net Direct C-H functionalization has emerged as a powerful tool, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govnih.gov

Regioselective Substitution Patterns

Controlling the position of substitution on the dibenzophenothiazine scaffold is critical for achieving desired molecular properties. The inherent reactivity of the phenothiazine nucleus can make regioselective functionalization challenging. nih.gov However, advanced catalytic methods have provided solutions.

Gold-catalyzed carbene transfer reactions, for example, have been shown to achieve site-selective C-H functionalization of N-protected phenothiazines. researchgate.net This methodology demonstrates a strong preference for functionalization at the para-position relative to the nitrogen atom, effectively overcoming the challenge of competing reactivity at other sites. researchgate.net Similarly, in other heterocyclic systems like 2,1,3-benzothiadiazole, iridium-catalyzed C-H borylation has been used to install a handle for further functionalization with high regioselectivity, a strategy that could potentially be adapted for complex phenothiazine derivatives. nih.gov

Below is a table summarizing research findings on the regioselective functionalization of phenothiazine derivatives.

Catalyst SystemReactantPosition of FunctionalizationYieldReference
(L1)AuCl / AgSbF6Aryldiazoacetatepara- to NitrogenUp to 83% researchgate.net
Ru-carboxylateBromoareneC4-positionHigh regioselectivity nih.gov
Ir-catalystBorylating agentC5-positionHigh regioselectivity nih.gov

Introduction of Diverse Chemical Moieties

The introduction of a wide range of chemical groups onto the dibenzophenothiazine framework allows for the fine-tuning of its properties. C-H functionalization strategies enable the direct installation of aryl, alkyl, and other functional groups. Gold-catalyzed reactions have successfully introduced various substituted aryl acetate moieties onto the phenothiazine core. researchgate.net

Ring Contraction Reactions Involving this compound

Ring contraction reactions are valuable transformations in organic synthesis that reduce the size of a cyclic structure, often leading to the formation of strained or complex molecular architectures. etsu.eduntu.ac.uk These reactions can be induced by various means, including acid, base, light (photochemical), or heat. etsu.edu

While ring contraction of the complex and stable this compound scaffold is not a commonly reported transformation, studies on related sulfur-nitrogen heterocycles provide insight into potential reaction pathways. For example, it has been demonstrated that 7-chloro-3-phenyl-2H-1,2,4-benzothiadiazine, a related heterocycle, undergoes ring contraction to form 6-chloro-2-phenylbenzothiazole. rsc.org This reaction can be initiated by heating the compound in an inert solvent above 180°C, but it is significantly accelerated by the presence of tervalent phosphorus compounds like triphenylphosphine, allowing the reaction to proceed even at room temperature. rsc.org A photochemical pathway for this ring contraction has also been observed. rsc.org

These findings suggest that, under specific conditions, the phenothiazine core or its derivatives might be susceptible to rearrangements that lead to smaller ring systems, although such reactions would likely require overcoming a significant activation barrier due to the aromatic stability of the dibenzophenothiazine structure.

Advanced Structural Characterization and Conformational Analysis of 7h Dibenzo C,h Phenothiazine

Single-Crystal X-ray Diffraction Studies for Molecular Architecture Elucidation

A definitive understanding of the three-dimensional structure of 7H-Dibenzo[c,h]phenothiazine in the solid state would necessitate single-crystal X-ray diffraction studies. Such an analysis would provide precise atomic coordinates, bond lengths, and bond angles, forming the foundation for a detailed discussion of its molecular architecture. For phenothiazine (B1677639) derivatives in general, the central thiazine (B8601807) ring typically adopts a folded or butterfly conformation. nih.gov

Conformational Isomers and Dihedral Angles in the Solid State

Single-crystal X-ray diffraction would elucidate the specific conformation of the this compound molecule in the solid state. Key structural parameters, such as the dihedral angles between the planes of the aromatic rings, would quantify the degree of folding in the phenothiazine core. It would also be possible to determine if multiple conformational isomers are present within the crystal structure. For some phenothiazine derivatives, both quasi-equatorial and quasi-axial conformations of substituents on the nitrogen atom have been observed. nih.gov

Solution-State Conformational Dynamics via High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide information about the chemical environment of each nucleus, confirming the molecular connectivity.

Variable Temperature NMR Studies

Variable temperature NMR experiments would be essential to probe the conformational dynamics of the molecule in solution. Changes in the NMR spectra as a function of temperature can reveal the presence of different conformers that are in equilibrium. By analyzing the coalescence of signals at higher temperatures, it would be possible to determine the energy barrier for conformational inversion, such as the ring-flipping of the central thiazine ring.

NOESY and ROESY for Spatial Proximity Analysis

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons within the molecule. These experiments would be invaluable for determining the solution-state conformation of this compound by identifying which protons are close to each other in space, further clarifying the conformational preferences in solution.

Chiroptical Properties of Enantiomerically Pure this compound Derivatives

The inherent helical chirality of this compound, arising from the steric hindrance between the terminal benzene (B151609) rings, makes it a fascinating subject for chiroptical studies. While specific experimental data for enantiomerically pure derivatives of this compound are not extensively available in the current literature, the principles of chiroptical spectroscopy can be applied to understand their expected properties, drawing parallels with structurally related azahelicenes.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a helically chiral molecule like a this compound derivative, the CD spectrum is expected to show characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophore. The sign of the Cotton effect is directly related to the absolute configuration of the enantiomer (P- or M-helicity).

In the study of related monoaza rsc.orghelicenes, it has been demonstrated that the position of the nitrogen atom within the helical structure significantly influences the appearance of the CD spectra. unibs.itresearchgate.net The spectra typically exhibit multiple bands in the 200-400 nm range, corresponding to various π-π* transitions. unibs.itresearchgate.net For instance, the CD spectra of different monoaza rsc.orghelicene isomers show distinct patterns, allowing for their differentiation and the assignment of their absolute configurations based on comparison with theoretical calculations. unibs.itresearchgate.net

Table 1: Representative Circular Dichroism Data for Related Azahelicene Compounds

CompoundWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
(P)-5-Aza researchgate.nethelicene330+150
280-200
(M)-5-Aza researchgate.nethelicene330-150
280+200

Note: This table presents hypothetical data based on typical values observed for azahelicenes to illustrate the expected nature of CD spectra for chiral this compound derivatives.

Optical Rotatory Dispersion

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. leidenuniv.nllibretexts.orgwikipedia.org ORD and CD are intimately related through the Kronig-Kramers relations, and an ORD curve will show a characteristic "plain" curve at wavelengths away from an absorption band and an anomalous curve, known as a Cotton effect, within an absorption band. ubc.ca

For a chiral molecule such as a this compound derivative, the ORD curve would be expected to exhibit a strong Cotton effect in the regions of its electronic absorptions. The sign of the Cotton effect in ORD is also indicative of the enantiomer's absolute configuration. The magnitude of the specific rotation is anticipated to be large due to the rigid, extended π-system and the inherent helical strain. While specific ORD data for this compound are not available, studies on other helicenes have shown that they possess exceptionally high specific rotation values.

Table 2: Illustrative Optical Rotatory Dispersion Data for a Hypothetical Enantiomerically Pure this compound Derivative

Wavelength (nm)Specific Rotation ([α])
589 (Sodium D-line)+2500°
436+6000°
365-8000°

Note: This table contains illustrative data to demonstrate the expected trend in an ORD curve for a chiral dibenzophenothiazine derivative, based on general observations for helically chiral compounds.

Advanced Mass Spectrometry for Isotopic and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. For a complex heterocyclic system like this compound, advanced mass spectrometry techniques provide crucial information regarding its elemental composition and fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For a derivative of this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value. The high accuracy of HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

While specific HRMS data for this compound is not readily found in the literature, the expected data for a hypothetical N-acetyl derivative is presented below to illustrate the principle.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for N-acetyl-7H-Dibenzo[c,h]phenothiazine

Molecular FormulaCalculated m/zObserved m/zMass Error (ppm)
C₂₂H₁₅NOS341.0874341.0871-0.88

Note: This table illustrates the expected precision of HRMS data.

Electronic, Photophysical, and Redox Properties of 7h Dibenzo C,h Phenothiazine

Electrochemical Behavior and Redox Potentials of 7H-Dibenzo[c,h]phenothiazine

Oxidation and Reduction Mechanisms to Radical Species

The redox behavior of this compound and related phenothiazine (B1677639) structures is characterized by the formation of radical species through single-electron transfer processes. The phenothiazine moiety is an electron-rich tricycle that can undergo a fully reversible, one-electron oxidation at low potentials to generate a stable radical cation. researchgate.net This process is a key feature of its electrochemical properties.

Cyclic voltammetry (CV) studies of extended phenothiazines demonstrate highly reversible oxidation waves, which indicates that the corresponding radical cation species are both stable and accessible. rsc.org For instance, some phenothiazine derivatives exhibit two reversible oxidation waves. rsc.org The initial step in the electrooxidation of the phenothiazine unit is a reversible one-electron oxidation that produces a phenothiazine radical, which can be quite long-lived, particularly in acidic environments. researchgate.net A second, often irreversible, oxidation step can then lead to the formation of a sulfoxide (B87167). researchgate.net

The mechanism for the formation of the radical cation (PTZ•+) from the neutral phenothiazine (PTZ) can be summarized as: PTZ ⇌ PTZ•+ + e-

This process is central to its function as an electron donor in charge transfer systems and as a hole transport material. rsc.org The generation of radical cations can be achieved through chemical oxidation, for example, with an oxidant like AgSbF6, or electrochemically. rsc.org

Stability of Radical Cations and Anions

The stability of the radical cation and anion intermediates is a critical factor for the practical application of phenothiazine-based materials, such as in photoredox catalysis, where robust catalysts are required to undergo numerous catalytic cycles. rsc.org The highly reversible oxidation waves observed in the cyclic voltammetry spectra of many phenothiazine derivatives imply that their corresponding radical cation species are theoretically stable. rsc.org

Upon oxidation, the phenothiazine skeleton tends to become nearly planar, which allows the radical cation to be delocalized over the planarized π-system, contributing to its stability. rsc.org This structural change is accompanied by a shortening of the C–N and C–S bond lengths within the phenothiazine core. rsc.org

The stability of these radical cations is, however, influenced by several factors:

Substituents: The nature of substituents at various positions on the phenothiazine ring can significantly impact the stability of the radical species. researchgate.netnih.gov

Environment: The surrounding medium, including the solvent and the presence of salts, plays a crucial role. nih.govnih.gov For example, the stability of the diethazine cation radical is enhanced in the presence of salts that share the same anion as the radical cation salt, while other anions can decrease its stability. nih.gov The influence of salt cations is generally considered negligible. nih.gov

While radical cations of the parent phenothiazine can be comparatively stable, the radicals of some substituted derivatives are known to be unstable and may react further with the solvent to form products like sulfoxides. researchgate.net

Charge Transfer Phenomena in this compound Systems

Charge transfer is a defining characteristic of phenothiazine-based systems, influencing their optical and electronic properties. This phenomenon can occur both within a single molecule (intramolecular) and between separate molecules (intermolecular).

Intramolecular Charge Transfer (ICT) Characteristics

In donor-acceptor (D-A) molecules incorporating a phenothiazine unit as the electron donor, photoexcitation can lead to an intramolecular charge transfer (ICT) from the electron-rich phenothiazine to the electron-accepting moiety. nih.govnih.gov This process is fundamental to the function of many phenothiazine-based dyes and emitters.

The efficiency and nature of the ICT are heavily dependent on the molecular geometry. In the ground state, phenothiazine derivatives often have a planar or semi-planar structure, but upon excitation, significant conformational relaxation can occur. rsc.org This can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor units are orthogonally twisted. rsc.org The extent of this twisting and the resulting ICT character can dynamically tune the molecule's fluorescence and phosphorescence properties. rsc.org In systems with strong ICT, significant spin mixing between singlet and triplet states can occur in the TICT state. rsc.org

The table below summarizes key photophysical data for a D-A-D triad system involving phenothiazine (PTZ) donors and a dibenzo[a,j]phenazine (DBPHZ) acceptor, illustrating the effect of solvent polarity on ICT.

CompoundSolventEmission Max (λem)Fluorescence Quantum Yield (ΦFL)Excited State
1 (PTZ-DBPHZ-PTZ) Cyclohexane543 nm0.06Locally Excited (¹LE)
1 (PTZ-DBPHZ-PTZ) Toluene657 nm0.07Intramolecular Charge Transfer (¹CT)
Data sourced from reference nih.gov.

In nonpolar solvents like cyclohexane, emission occurs from a locally excited state, while in more polar solvents like toluene, the ICT state is stabilized, leading to a red-shifted emission. nih.gov In even more polar solvents, emission can be quenched entirely. nih.gov

Intermolecular Charge Transfer with Electron Donors/Acceptors

Intermolecular electron transfer can occur between a neutral phenothiazine molecule and its corresponding radical cation. This process proceeds through the formation of a [1:1] precursor complex, which can be observed by its characteristic charge-resonance absorption band in the near-infrared region. nih.gov The formation of this strongly coupled precursor complex facilitates electron transfer rates that are significantly faster than what would be predicted based solely on Marcus theory reorganization energy. nih.gov This highlights the importance of direct donor-acceptor coupling in the precursor state for efficient intermolecular charge transfer.

Excited State Dynamics and Lifetimes

The behavior of this compound derivatives after absorbing light is governed by complex excited-state dynamics, including fluorescence, intersystem crossing, and internal conversion, with lifetimes spanning from picoseconds to microseconds.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the excited-state lifetimes and dynamics of these compounds. These measurements reveal the pathways and timescales for the decay of excited states.

For many phenothiazine derivatives, the lowest excited singlet state decays via two primary pathways: fluorescence (often with a low quantum yield) and intersystem crossing to the triplet state. nih.gov In aqueous solutions, photoionization to form the radical cation is another possible decay route. nih.gov

In donor-acceptor systems exhibiting thermally activated delayed fluorescence (TADF), time-resolved photoluminescence decay profiles often show two distinct components: a short-lived prompt fluorescence (PF) and a long-lived delayed fluorescence (DF). nih.gov Both components typically originate from the same emissive state and thus have identical emission spectra. nih.gov

Femtosecond transient absorption spectroscopy on the 10-phenyl-10H-phenothiazine radical cation (PTZ•+) has provided detailed insights into its excited-state relaxation cascade. acs.org Photoexcitation populates higher electronic doublet states (Dn), which then undergo rapid internal conversion and vibrational relaxation.

The table below presents the decay lifetimes for the excited states of the PTZ•+ radical cation in acetonitrile.

ProcessInitial StateFinal StateLifetime (τ)
Internal ConversionDₙD₁' (unrelaxed)< 0.3 ps
RelaxationD₁' (unrelaxed)D₁ (relaxed)10.9 ± 0.4 ps
Decay to Ground StateD₁ (relaxed)D₀32.3 ± 0.8 ps
Data sourced from reference acs.org. Excitation at 517 nm.

These ultrafast measurements demonstrate a multi-step relaxation process, highlighting the complex dynamics that occur in the excited radical cation before it returns to its ground state. acs.org

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique used to investigate the excited-state dynamics of molecules, providing insights into the formation and decay of short-lived intermediate species such as triplet states and radical ions. For phenothiazine derivatives, this method has been employed to elucidate the pathways of energy relaxation and charge transfer following photoexcitation.

Upon direct excitation, phenothiazine derivatives typically exhibit several transient species. Studies on various derivatives have identified three common transients: the lowest triplet state (T₁) of the phenothiazine molecule, its radical cation (PTZ•+), and the solvated electron, which is formed within the laser pulse duration. The triplet state for many phenothiazine derivatives is characterized by an absorption maximum around 480 nm, while the radical cation shows a distinct absorption peak at approximately 520-530 nm.

In donor-acceptor (D-A) systems, such as benzophenone-phenothiazine dyads, the excited-state evolution is highly dependent on the substitution pattern and solvent polarity. For instance, in non-polar solvents, some derivatives undergo through-space charge transfer to form a singlet charge-transfer (¹CT) state, which then converts to a triplet charge-transfer (³CT) state via intersystem crossing (ISC). In other configurations, an intramolecular charge transfer (ICT) process first generates the ¹CT state, which subsequently populates the ³CT state and finally a local-excited triplet (³LE) state.

Time-resolved studies on naphthalimide-phenothiazine dyads have provided specific timescales for these processes. The charge separation to form a charge-separated (CS) state can occur on a picosecond timescale (ca. 0.6 ps). The subsequent charge recombination from the singlet charge-separated state is a slower process, taking several nanoseconds (ca. 7.92 ns). Nanosecond transient absorption spectra have confirmed the presence of both ³CS and ³LE states in derivatives that exhibit thermally activated delayed fluorescence (TADF).

In phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads, dynamic photophysical measurements reveal that time-resolved photoluminescence decays show two components: prompt fluorescence (PF) and delayed fluorescence (DF). The transient absorption spectra can show a monotonic red-shift over nanosecond timescales, indicating an inhomogeneous system where charge-transfer states with different energies decay at different rates.

Table 1: Transient Species and Lifetimes for Phenothiazine Derivatives

Derivative Class Transient Species Absorption Max (λmax) Formation/Decay Timescale Reference
General Phenothiazines Triplet State (T₁) ~480 nm -
General Phenothiazines Radical Cation (PTZ•+) ~520-530 nm -
Naphthalimide-PTZ Dyad Charge Separation (¹CS) - ~0.6 ps (formation)

Nonlinear Optical Properties of this compound Derivatives

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and data storage. Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, can exhibit large NLO responses. Phenothiazine serves as an excellent electron donor unit in the design of NLO chromophores.

The NLO properties of materials are characterized by parameters such as the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear susceptibility (χ⁽³⁾). Studies on thioxanthene-phenothiazine derivatives have quantified these third-order NLO properties. Using the Z-scan technique, one such derivative exhibited a β value of -0.023 cm GW⁻¹ and an n₂ of -2.12 × 10⁻⁷ cm² GW⁻¹, resulting in a χ⁽³⁾ of -9.92 × 10⁻⁸ esu. These significant NLO responses are crucial for applications like optical limiting.

Theoretical investigations using Density Functional Theory (DFT) have been employed to predict the NLO behavior of phenothiazine-based compounds. Such studies focus on the first-order hyperpolarizability (β₀ or βtot), a microscopic property that dictates the second-order NLO response. For rod-shaped and T-shaped phenothiazine-based D-π-A molecules, calculations have shown that structural modifications, such as changing the π-spacer, can significantly enhance the NLO response. The calculated first hyperpolarizability values for some designed phenothiazine chromophores are significantly higher than that of urea, a standard reference material for NLO studies. For example, a computationally designed chromophore, CPP, was predicted to have a maximum first hyperpolarizability (βtot) of 755,322.39 a.u. in acetonitrile, highlighting the potential of these derivatives.

The enhancement of NLO properties in these systems is attributed to efficient intramolecular charge transfer (ICT) from the electron-donating phenothiazine core to the electron-accepting unit via the π-conjugated bridge. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with a larger βtot value, indicating that facile electron delocalization is key to a strong NLO response.

Table 2: Nonlinear Optical Properties of Selected Phenothiazine Derivatives

Derivative/Compound Class NLO Parameter Value Method Reference
Thioxanthene-Phenothiazine Nonlinear Absorption (β) -0.023 cm GW⁻¹ Z-scan
Thioxanthene-Phenothiazine Nonlinear Refraction (n₂) -2.12 × 10⁻⁷ cm² GW⁻¹ Z-scan
Thioxanthene-Phenothiazine 3rd-order Susceptibility (χ⁽³⁾) -9.92 × 10⁻⁸ esu Z-scan

Computational Chemistry and Theoretical Investigations of 7h Dibenzo C,h Phenothiazine

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory has become a standard method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a computationally feasible yet accurate way to determine ground-state properties. Functionals like B3LYP are commonly employed for such studies on phenothiazine (B1677639) derivatives. researchgate.netdoaj.org

Molecular Geometry Optimization and Conformation

The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. The phenothiazine core is well-known for its non-planar "butterfly" structure, characterized by a distinct folding angle along the axis connecting the sulfur and nitrogen atoms. mdpi.comacs.org This folding is a result of the steric and electronic interactions within the tricyclic system.

For 7H-Dibenzo[c,h]phenothiazine, the addition of two fused benzene (B151609) rings to the core phenothiazine structure creates a more rigid and extended π-conjugated system. DFT calculations are used to determine the precise bond lengths, bond angles, and dihedral angles of this large, polycyclic aromatic structure. While specific experimental data for this compound is scarce, theoretical studies on related benzo[a]phenothiazine and benzo[c]phenothiazine isomers show that while the core remains bent, the degree of folding can be influenced by steric strain imposed by the additional rings. researchgate.net The optimization process confirms the stability of this folded conformation, which is crucial in preventing strong intermolecular π-π stacking, a property relevant in materials science. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for Phenothiazine-type Structures
ParameterDescriptionTypical Calculated ValueReference
C-S Bond LengthCarbon-Sulfur bond in the central ring~1.77 Å mdpi.com
C-N Bond LengthCarbon-Nitrogen bond in the central ring~1.41 Å mdpi.com
Bending AngleAngle between the planes of the outer aromatic rings130-150° mdpi.comacs.org

HOMO-LUMO Energy Levels and Band Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that correlates with the molecule's chemical reactivity, stability, and optical properties. researchgate.net

In phenothiazine and its derivatives, the HOMO is typically delocalized over the electron-rich tricyclic system, with significant contributions from the nitrogen and sulfur heteroatoms. The LUMO is generally distributed across the π-system of the aromatic rings. For this compound, the extended π-conjugation from the additional benzo rings is expected to raise the HOMO energy and lower the LUMO energy compared to the parent phenothiazine, resulting in a smaller energy gap. A smaller gap suggests that the molecule can be more easily excited, which has implications for its potential use in optoelectronic devices. researchgate.net DFT calculations are essential for quantifying these energy levels and the resulting gap. researchgate.netnih.gov

Table 2: Calculated Frontier Orbital Energies and Gaps for Phenothiazine Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Phenothiazine Derivative 1-5.10-2.152.95DFT/B3LYP
Phenothiazine Derivative 2-5.25-2.302.95DFT/B3LYP
Phenothiazine Derivative 3-5.38-2.333.05DFT/B3LYP

Note: Data is illustrative for typical phenothiazine-based systems and not specific to this compound. The exact values depend on the specific derivative and computational level.

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution within a molecule. researchgate.net They are calculated from the total electron density and are used to predict how a molecule will interact with other species, highlighting regions that are rich or deficient in electrons.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. For polycyclic aromatic heterocycles like this compound, the MEP map is expected to show negative potential localized around the electronegative nitrogen and sulfur atoms. researchgate.net The hydrogen atoms bonded to the aromatic rings would exhibit positive potential. This information is critical for understanding non-covalent interactions, molecular recognition, and potential reaction pathways.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension that allows for the calculation of excited-state properties. chemrxiv.org It is a widely used method for predicting electronic absorption and emission spectra, providing a theoretical counterpart to experimental UV-Vis and fluorescence spectroscopy. nih.govresearchgate.net

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), which correspond to the absorption of light. The theory also provides the oscillator strength (f) for each transition, which relates to the intensity of the corresponding peak in the absorption spectrum.

For a large π-conjugated system such as this compound, the absorption spectrum is expected to be dominated by intense π-π* transitions. Compared to simpler phenothiazines, the extended conjugation in the dibenzo derivative would cause a bathochromic (red) shift, moving the primary absorption bands to longer wavelengths. mdpi.com Similarly, TD-DFT can be used to model the emission spectrum by calculating the transition from the optimized geometry of the first excited state (S₁) back to the ground state, which corresponds to fluorescence. The difference between the absorption and emission maxima is the Stokes shift, a key photophysical parameter.

Table 3: Representative TD-DFT Calculated Absorption Data for Phenothiazine Systems
Compound SystemMain TransitionCalculated λmax (nm)Oscillator Strength (f)
Phenothiazine CoreS₀ → S₁ (π-π)~320> 0.1
Substituted PhenothiazineS₀ → S₁ (ICT)~450> 0.5
Extended π-System PhenothiazineS₀ → S₁ (π-π)> 400> 0.6

Note: This table provides representative values to illustrate trends. Actual values for this compound would require specific calculations.

Analysis of Excited State Character (π-π, n-π, Charge Transfer)**

Beyond predicting spectra, TD-DFT provides detailed information about the nature of the electronic transitions. By analyzing the molecular orbitals involved in a given excitation, the character of the excited state can be classified.

π-π* Transition : This involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are common in aromatic and conjugated systems and are typically very intense.

n-π* Transition : This involves promoting an electron from a non-bonding orbital (like the lone pairs on nitrogen or sulfur) to a π* antibonding orbital. These transitions are generally weaker than π-π* transitions.

Charge Transfer (CT) Transition : In molecules with distinct electron-donating and electron-accepting parts, an excitation can move significant electron density from the donor to the acceptor. This is known as an intramolecular charge transfer (ICT) state. rsc.org

For this compound, which is a large, fused aromatic system without distinct, separated donor-acceptor groups, the lowest energy electronic transitions are expected to be predominantly of π-π* character. frontiersin.org The analysis of the HOMO and LUMO distributions confirms this; since both orbitals are delocalized across the entire π-framework, the HOMO → LUMO transition redistributes electron density within this conjugated system rather than transferring it from one end of the molecule to the other. researchgate.net This analysis is crucial for predicting the photophysical behavior, such as fluorescence quantum yield and excited-state lifetime.

Molecular Dynamics Simulations of this compound in Condensed Phases

Computational simulations, particularly molecular dynamics (MD), provide significant insights into the behavior of molecules in condensed phases, where intermolecular interactions are paramount. For this compound, these simulations can elucidate conformational dynamics, solvent interactions, and aggregation tendencies that are difficult to observe experimentally.

Solvent Effects on Molecular Conformation and Spectroscopy

The photophysical properties and conformation of phenothiazine derivatives are known to be sensitive to the surrounding solvent environment. researchgate.net For this compound, the polarity of the solvent is expected to have a pronounced effect on its electronic states and geometry. The core phenothiazine structure is not planar, adopting a characteristic "butterfly" conformation. researchgate.net Molecular dynamics simulations can track the fluctuations of this dihedral angle in different solvents.

In nonpolar solvents, the ground-state geometry is typically maintained. However, upon photoexcitation, the molecule may undergo planarization. researchgate.net In polar solvents, the excited state, which often possesses a larger dipole moment, is stabilized. researchgate.net This stabilization can lead to a red shift (bathochromic shift) in the fluorescence emission spectrum, a phenomenon known as solvatochromism. researchgate.netnih.gov The absorption spectrum is generally less sensitive to solvent polarity, though shifts can still be observed. researchgate.net For instance, studies on related phenothiazine compounds show that an increase in solvent polarity can stabilize the first excited state (S1), decreasing its energy relative to the ground state and causing a corresponding increase in the fluorescence wavelength. researchgate.net

The fluorescence quantum yields of phenothiazine-based systems can also be significantly influenced by the solvent. nih.gov In polar solvents, charge transfer states can be stabilized, sometimes leading to quenching of fluorescence and a lower quantum yield. Conversely, in nonpolar environments, fluorescence can be more efficient. nih.gov

Table 1: Expected Solvent Effects on the Photophysical Properties of this compound

Solvent PropertyExpected Effect on Absorption Maxima (λ_abs)Expected Effect on Fluorescence Maxima (λ_em)Expected Effect on Fluorescence Quantum Yield (Φ_f)
Increasing PolarityMinor shiftsSignificant red shift (bathochromic)Generally decreases
Increasing Refractive IndexRed shiftRed shiftVariable
Hydrogen Bonding CapabilityCan specifically interact with the N-H group, potentially altering conformation and electronic properties.Can lead to shifts and changes in emission lifetime.May decrease due to non-radiative decay pathways.

Self-Assembly and Aggregation Behavior (non-biological)

Phenothiazine and its derivatives are known for their tendency to self-assemble into ordered supramolecular structures. mdpi.comresearchgate.net This behavior is primarily driven by non-covalent interactions, particularly π-π stacking between the electron-rich aromatic rings. The extended, planar-like aromatic surface of this compound makes it a strong candidate for significant self-assembly and aggregation.

Molecular dynamics simulations can model the aggregation process, predicting the most stable arrangements of multiple molecules. For phenothiazines, a "V" shaped stacking conformation in dimers has been identified as a particularly stable arrangement, which can propagate into one-dimensional molecular chains. mdpi.com The non-planar, butterfly geometry of the phenothiazine core can hinder excessive molecular aggregation, which is often advantageous in materials science applications to maintain solubility and prevent fluorescence quenching in the solid state. researchgate.net

The aggregation process can be studied computationally by observing the radial distribution functions and intermolecular interaction energies between solute molecules in a simulated environment. Such studies have been performed on similar compounds, like chlorpromazine (B137089), revealing that molecules can self-assemble into nanocrystallites in solution. nih.gov For this compound, the larger π-system would likely enhance these stacking interactions, leading to more stable aggregates compared to the simpler phenothiazine parent molecule. mdpi.com This aggregation can have a profound impact on the material's electronic and photophysical properties, often leading to the formation of excimers or aggregates with distinct spectral signatures. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Dibenzo[c,h]phenothiazine Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. For derivatives of this compound, QSPR can be a powerful tool to predict their behavior and guide the design of new materials with tailored characteristics.

Prediction of Electronic and Photophysical Parameters

QSPR models can effectively predict key electronic and photophysical parameters. By calculating a set of molecular descriptors for a series of known dibenzo[c,h]phenothiazine derivatives and correlating them with experimentally measured properties, a predictive model can be built.

Key parameters that can be predicted include:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic properties, such as oxidation potential and electron-accepting/donating capability.

Absorption and Emission Wavelengths: The maximum absorption (λ_max) and emission wavelengths, which define the color and fluorescence properties of the molecule, can be predicted. Time-dependent density functional theory (TD-DFT) is often used in conjunction with QSPR to analyze these properties. rsc.org

Quantum Yields: The efficiency of the fluorescence process can be estimated, which is critical for applications in organic light-emitting diodes (OLEDs) and sensors.

The models are typically built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, which find the mathematical relationship between the molecular descriptors and the property of interest.

Correlating Molecular Descriptors with Functional Performance

The true power of QSPR lies in its ability to link fundamental molecular structure to macroscopic functional performance. For phenothiazine-based materials used in applications like dye-sensitized solar cells (DSSCs), specific molecular descriptors can be correlated with device efficiency. rsc.org

Table 2: Relevant Molecular Descriptors for QSPR Modeling of Dibenzo[c,h]phenothiazine Derivatives

Descriptor ClassExample DescriptorsRelevance to Functional Performance
Electronic HOMO/LUMO energies, Ionization Potential, Electron AffinityDetermines redox properties, charge transport characteristics, and energy level alignment in devices.
Topological Wiener index, Connectivity indicesRelates to molecular size, shape, and branching, which can influence solubility and film-forming properties.
Geometrical Molecular surface area, Volume, Dihedral angle of phenothiazine coreAffects molecular packing, aggregation tendency, and steric hindrance.
Quantum Chemical Dipole moment, Polarizability, Orbital coefficientsInfluences intermolecular interactions, solvent effects, and light-matter interactions (e.g., transition dipole moment).

Aromaticity Analysis and Electron Delocalization in the Dibenzo[c,h]phenothiazine System

Aromaticity is a fundamental concept in chemistry used to describe the high stability and unique properties of certain cyclic, planar molecules with delocalized π-electrons. nih.gov It is not a directly measurable physical quantity but is quantified indirectly through various structural, energetic, and magnetic criteria. rsc.orgrsc.org The this compound system, with its fused polycyclic structure, presents a complex case for aromaticity analysis.

The system consists of a central thiazine (B8601807) ring fused with four benzene rings. The cyclic delocalization of π-electrons across this extensive framework is a key determinant of its stability and electronic properties. semanticscholar.org Computational methods are essential for quantifying the degree of aromaticity in different parts of this large molecule.

Several indices based on electron delocalization are used to assess aromaticity: rsc.org

Para-Delocalization Index (PDI): This index measures the electron sharing between para-related atoms in a six-membered ring. Higher PDI values often correlate with increased aromaticity, although it is sensitive to the nature of the atoms in the ring. rsc.org

Fluctuation Index (FLU): This index quantifies the electron delocalization by comparing electron populations between adjacent atoms. A value close to zero indicates a high degree of aromaticity. rsc.org

Multi-Center Index (MCI): This index provides a measure of cyclic delocalization over a ring system, with larger values indicating greater aromaticity. researchgate.net

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. The magnetic shielding is calculated at the center of a ring; a large negative NICS value is indicative of a diatropic ring current and thus aromaticity.

For this compound, one would expect the terminal benzene rings to exhibit a high degree of local aromaticity, similar to benzene itself. The central rings, being part of the fused system and containing heteroatoms (N and S), would have their aromatic character modulated. The delocalization of the nitrogen lone pair and sulfur d-orbitals into the π-system plays a crucial role. This extensive electron delocalization across the entire molecular backbone is responsible for the compound's characteristic absorption in the UV-visible region and its potential for charge transport in organic electronic materials.

Nucleus Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic molecule. wikipedia.orggithub.io It is based on the principle that aromatic rings sustain a diatropic ring current when placed in an external magnetic field, which induces a magnetic shielding at the center of the ring. github.io Conversely, antiaromatic rings sustain a paratropic current, leading to deshielding.

The NICS value is calculated by placing a "ghost" atom (a point in space with no nucleus or electrons) at a specific location, typically the geometric center of a ring. wikipedia.org A negative NICS value indicates magnetic shielding and thus aromatic character, while a positive value indicates deshielding and antiaromatic character. Values close to zero suggest a non-aromatic system. wikipedia.org For polycyclic systems like this compound, NICS calculations are particularly valuable as they can be performed for each individual ring, offering insights into local aromaticity. wikipedia.org A common variant, NICS(1)zz, which calculates the zz-tensor component of the shielding 1 Å above the ring plane, is often used to minimize contributions from the sigma-electron framework and better reflect the effects of the π-electrons. acs.org

For this compound, NICS calculations would be performed for the four benzene rings (A, B, D, E) and the central thiazine ring (C). This would help quantify the degree of aromaticity in each of the carbocyclic rings and determine the electronic nature of the central heterocyclic ring. The results would likely show strong aromaticity for the outer benzene rings, while the value for the central thiazine ring would reveal the influence of the nitrogen and sulfur heteroatoms on the cyclic delocalization.

Hypothetical NICS Data for this compound

This table is for illustrative purposes only. The values are not based on actual calculations.

Ring LabelNICS(0) (ppm)NICS(1) (ppm)NICS(1)zz (ppm)Aromaticity Assessment
Ring A-9.5-11.2-28.5Aromatic
Ring B-9.8-11.5-29.1Aromatic
Ring C (Thiazine)-3.1-4.5-10.3Weakly Aromatic
Ring D-9.7-11.4-28.9Aromatic
Ring E-9.4-11.1-28.3Aromatic

Anisotropy of the Induced Current Density (AICD)

Anisotropy of the Induced Current Density (AICD) is a method that provides a visual representation of electron delocalization and ring currents in a molecule. acs.orgbeilstein-institut.de Unlike NICS, which provides a single numerical value at a specific point, AICD generates a 3D scalar field that can be plotted as an isosurface. beilstein-institut.de This visualization directly maps the pathways of magnetically induced ring currents, offering a more intuitive picture of aromaticity and conjugation. github.io

In an AICD plot, diatropic (aromatic) currents are typically represented by a clockwise vector field on the isosurface, while paratropic (antiaromatic) currents are represented by a counter-clockwise field. researchgate.net The strength of the current is also indicated, providing a qualitative and quantitative assessment. This method is particularly effective for complex polycyclic systems where current pathways may not be confined to single rings but can flow across the entire molecule or parts of it. researchgate.net

An AICD analysis of this compound would visualize the flow of π-electrons across its pentacyclic structure. It would be expected to show strong diatropic currents circulating around the periphery of the individual benzenoid rings. The analysis of the central thiazine ring would be of particular interest, as it would reveal how the heteroatoms mediate or participate in the cyclic delocalization. The plot would clearly show whether the electron delocalization is confined to the individual rings or if there is a more global delocalization pathway encompassing multiple rings.

Topological Analysis of Electron Density (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), is a model that analyzes the topology of the electron density (ρ(r)) to define chemical concepts such as atoms and bonds. wikipedia.orgias.ac.in Developed by Richard Bader, AIM is based on the principle that the topological features of the electron density—a quantum mechanical observable—reveal the underlying molecular structure. wikipedia.org

The analysis focuses on identifying critical points (CPs) in the electron density where the gradient of the density is zero. altervista.org There are four types of stable critical points, but the most relevant for chemical bonding is the bond critical point (BCP), a (3, -1) critical point, which is a saddle point in the electron density that exists between two bonded atoms. ias.ac.in The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond. Key parameters include:

The electron density at the BCP (ρ(r_bcp)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r_bcp)) : The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value signifies a closed-shell interaction (like ionic bonds or van der Waals interactions), where electron density is depleted in the internuclear region. nih.gov

The ellipticity (ε) : This measures the deviation of the electron density from cylindrical symmetry around the bond path and is used to quantify the π-character of a bond.

For this compound, an AIM analysis would be used to characterize every bond in the molecule. It would provide quantitative data on the C-C, C-H, C-N, C-S, and N-H bonds. The analysis could confirm the degree of π-character in the benzenoid rings through ellipticity values and characterize the nature of the bonds involving the heteroatoms in the central thiazine ring.

Hypothetical AIM Data for Selected Bonds in this compound

This table is for illustrative purposes only. The values are not based on actual calculations.

Bondρ(r_bcp) (a.u.)∇²ρ(r_bcp) (a.u.)Ellipticity (ε)Bond Type Assessment
C-C (Aromatic)0.310-0.8500.250Covalent, significant π-character
C-H0.280-0.9200.015Covalent, σ-bond
C-N0.265-0.7100.120Polar Covalent
C-S0.180-0.3500.090Polar Covalent
N-H0.330-1.5500.005Polar Covalent, σ-bond

Synthesis and Characterization of 7h Dibenzo C,h Phenothiazine Derivatives for Advanced Applications

Derivatives with Electron-Donating and Electron-Withdrawing Substituents

The strategic functionalization of the 7H-Dibenzo[c,h]phenothiazine core with various substituents allows for the precise tuning of its molecular properties. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), researchers can systematically alter the electronic and photophysical behavior of the molecule.

Impact on Electronic and Photophysical Properties

The introduction of electron-donating groups, such as alkoxy or alkyl chains, or electron-withdrawing groups, like cyano or nitro moieties, significantly modifies the frontier molecular orbital (HOMO and LUMO) energy levels of this compound derivatives. Generally, EDGs raise the HOMO level, leading to a decrease in the ionization potential, while EWGs lower the LUMO level, increasing the electron affinity.

These modifications have a direct impact on the photophysical properties. For instance, the strategic placement of substituents can alter the absorption and emission spectra of the compounds. Donor-acceptor (D-A) type derivatives of the related phenothiazine (B1677639) family often exhibit intramolecular charge transfer (ICT) characteristics, which can result in red-shifted absorption and emission, as well as solvent-dependent fluorescence (solvatochromism). The unique photophysical and photochemical properties of such D-A type phenothiazine derivatives can be readily tuned by modifying the electronic characteristics and molecular structure. researchgate.net

The table below illustrates the typical effects of substituents on the photophysical properties of phenothiazine-based molecules.

Derivative TypeSubstituent ExampleEffect on HOMOEffect on LUMOExpected Impact on Absorption/Emission
Electron-Donating Methoxy (-OCH₃)IncreaseMinimal ChangeRed-shift (bathochromic shift)
Electron-Withdrawing Cyano (-CN)Minimal ChangeDecreasePotential for ICT, red-shifted emission
Extended π-Conjugation Phenyl (-C₆H₅)VariesVariesRed-shift, increased molar absorptivity

This table represents generalized trends observed in phenothiazine derivatives.

Tunable Redox Potentials

The redox behavior of this compound is highly sensitive to substitution. The non-planar, butterfly-like structure of the phenothiazine core helps to stabilize the radical cation formed upon oxidation. The introduction of EDGs makes the molecule easier to oxidize, thus lowering its oxidation potential. Conversely, EWGs make oxidation more difficult, leading to an increase in the oxidation potential.

This tunability is crucial for applications in areas such as organic electronics and redox flow batteries. By carefully selecting substituents, the redox potentials can be tailored to match the energy levels of other materials in a device, optimizing performance. For example, in the broader class of phenothiazines, molecular tailoring has been used to fine-tune redox potentials for non-aqueous organic redox flow batteries. chemrxiv.org Introducing substituents at various positions on the phenothiazine core can result in a notable increase in the stable oxidation potential. chemrxiv.org

The following table demonstrates how redox potentials can be tuned.

Substituent TypeExampleImpact on Oxidation PotentialImpact on Reduction Potential
Electron-Donating Alkyl (-R)Decreases (Easier to Oxidize)Becomes more negative (Harder to Reduce)
Electron-Withdrawing Nitro (-NO₂)Increases (Harder to Oxidize)Becomes more positive (Easier to Reduce)

This table illustrates general electrochemical trends for substituted aromatic systems like phenothiazine.

Incorporation of this compound into Conjugated Polymers and Oligomers

Integrating the this compound unit into the backbone of conjugated polymers and oligomers imparts its favorable electronic and photophysical properties to the resulting macromolecule. These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Polymerization Strategies (e.g., Suzuki, Stille, Heck Couplings)

Modern cross-coupling reactions are the primary methods for synthesizing this compound-containing conjugated polymers. To be used in these polymerizations, the dibenzophenothiazine monomer must first be functionalized, typically with halogen atoms (e.g., bromine) or organometallic moieties (e.g., boronic esters or stannanes).

Commonly employed polymerization techniques include:

Suzuki Coupling: This involves the reaction of a dihalo-dibenzophenothiazine with a diboronic acid or ester comonomer in the presence of a palladium catalyst.

Stille Coupling: This method pairs a dihalo-dibenzophenothiazine with a distannyl comonomer, also catalyzed by palladium.

Heck Coupling: This reaction creates C-C bonds between a dihalo-dibenzophenothiazine and a divinyl comonomer.

These methods offer good control over the polymer structure and have been successfully used to synthesize a variety of phenothiazine-based polymers. researchgate.netmdpi.com

Regioregularity and Molecular Weight Control

The performance of conjugated polymers is highly dependent on their structural regularity (regioregularity) and molecular weight. uniroma1.itunito.it For polymers containing substituted phenothiazine units, achieving high regioregularity is essential for ensuring efficient charge transport through well-ordered packing in the solid state. nih.gov

Advanced polymerization techniques, such as catalyst-transfer polycondensation (CTP), can provide precise control over molecular weight, dispersity, and polymer sequence. nih.gov While specific reports on CTP for this compound are not widespread, the principles are applicable. Control over molecular weight is crucial as it influences the polymer's solubility, processability, and film-forming properties, which in turn affect device performance. uniroma1.itrsc.orgnih.gov

Dendritic and Hyperbranched Structures Containing this compound Cores

Beyond linear polymers, the this compound moiety can serve as a core for the construction of complex three-dimensional dendritic and hyperbranched architectures. These structures possess unique properties compared to their linear analogues, including high solubility, low solution viscosity, and a high density of functional groups at their periphery. scielo.org

The synthesis of dendrimers involves a stepwise, generation-by-generation growth from the core. scielo.orgresearchgate.net In contrast, hyperbranched polymers are typically prepared in a more straightforward one-step process. scielo.org By placing a this compound unit at the focal point, its inherent properties can be amplified by the surrounding dendritic wedges. These architectures are promising for applications in light-harvesting, sensing, and as nanocarriers, where the core's properties can be modulated by the dendritic environment and the peripheral functional groups. scielo.org

Synthesis of Dendritic Scaffolds

Dendrimers featuring phenothiazine-based units at their periphery have been synthesized to create molecules with significant light-harvesting capabilities. The construction of these dendritic scaffolds often employs established synthetic methodologies such as the Heck and Horner–Wadsworth–Emmons coupling reactions. rsc.org For instance, stilbenoid dendrimers have been successfully synthesized with phenothiazine as the surface group, using cores like trimethylbenzene, pyridine, and triphenylamine. rsc.org These reactions facilitate the step-wise growth of dendritic generations, allowing for precise control over the size, molecular weight, and number of peripheral phenothiazine units. The synthesis typically involves the reaction of a core molecule with dendritic branches that are terminated with phenothiazine moieties, leading to well-defined, three-dimensional structures.

Enhanced Photophysical Properties in Dendrimers

The incorporation of this compound derivatives into dendritic structures leads to significant enhancements in their photophysical properties. A key observation is that as the dendrimer generation increases, so does the ability of the molecule to absorb light. rsc.org This is attributed to the increased number of chromophoric phenothiazine units on the dendrimer surface.

Detailed photophysical studies reveal specific trends with increasing dendrimer generation:

Absorption Maxima: An increase in generation typically causes a hypsochromic shift (blue shift) for the n–π* transition and a bathochromic shift (red shift) for the π–π* transition. rsc.org

Fluorescence Emission: In general, the fluorescence emission intensity increases as the dendrimer generation increases. rsc.org

These enhanced properties are crucial for applications in light-harvesting and energy conversion. For example, when these stilbenoid dendrimers are used as an additive in the redox couple of a Dye Sensitized Solar Cell (DSSC), the solar energy conversion efficiency has been shown to increase with higher dendrimer generations. rsc.org

Dendrimer PropertyTrend with Increasing GenerationReference
Light AbsorptionIncreases rsc.org
n–π* TransitionHypsochromic Shift (Blue Shift) rsc.org
π–π* TransitionBathochromic Shift (Red Shift) rsc.org
Fluorescence EmissionGeneral Increase rsc.org
DSSC EfficiencyIncreases rsc.org

Co-Crystallization and Supramolecular Assembly of Dibenzo[c,h]phenothiazine Derivatives

Crystal engineering of dibenzo[c,h]phenothiazine derivatives through co-crystallization offers a powerful strategy to modulate their solid-state properties, particularly their luminescence. Co-crystals are multi-component systems where an active pharmaceutical ingredient (or in this case, a functional molecule) and a coformer are present in stoichiometric amounts within the crystal lattice. nih.gov By carefully selecting coformers, it is possible to create new crystalline materials with improved characteristics, such as enhanced quantum efficiency. researchgate.net For example, a series of binary co-crystals have been designed by combining a host dibromine-functionalized phenothiazine with a guest formyl-based phenothiazine in various molar ratios. researchgate.net

Non-covalent Interactions and Crystal Engineering

The formation and stability of these co-crystals are governed by a network of specific non-covalent interactions. unam.mxmdpi.com These interactions are the fundamental tools of crystal engineering, allowing for the rational design of supramolecular architectures. mdpi.com In the context of phenothiazine derivatives, several types of non-covalent interactions are prominent:

Halogen Bonds: These interactions play a crucial role in the formation of supramolecular synthons, particularly when halogenated derivatives are used. researchgate.net

Hydrogen Bonds: Intermolecular O-H···O, N-H···O, and C-H···O hydrogen bonds are vital for the stabilization of the crystal structure. mdpi.com

C-H···π Interactions: These weak hydrogen bonds, where a C-H bond interacts with a π-system, are also frequently observed in the crystal packing of phenothiazine derivatives. nih.govmdpi.com

By understanding and controlling these interactions, it is possible to guide the assembly of molecules into desired crystalline forms with specific properties. unam.mx The analysis of Hirshfeld surfaces is a common tool used to quantify these non-covalent interactions within the crystal structure. mdpi.com

Self-Assembly into Ordered Nanostructures

The same non-covalent forces that direct co-crystal formation also drive the self-assembly of dibenzo[c,h]phenothiazine derivatives into ordered nanostructures. mdpi.com Theoretical studies have shown that the "V" stacking formation of phenothiazine dimers exhibits strong intermolecular interactions, predisposing them to form extended one-dimensional molecular chains. mdpi.com This directional self-assembly is crucial for creating well-ordered materials.

In thin films, this self-assembly process can lead to the formation of submicrometric crystals. researchgate.net The ability to form these ordered nanostructures is essential for applications in organic electronics, where charge transport is highly dependent on molecular packing and orientation. For instance, phenothiazine-based self-assembled monolayers (SAMs) have been developed as hole-selective contacts in perovskite solar cells, demonstrating the importance of ordered molecular layers at interfaces for efficient device performance. rsc.orgresearchgate.net

Hybrid Materials Incorporating this compound Units

Hybrid materials combine organic and inorganic components at the nanoscale, resulting in materials with synergistic or novel functionalities. nih.govbeilstein-journals.org The integration of this compound units into such hybrids leverages the unique electronic and photophysical properties of the organic molecule alongside the distinct characteristics of inorganic nanomaterials. nih.gov

Integration with Inorganic Nanomaterials (e.g., quantum dots, metal oxides)

The combination of dibenzo[c,h]phenothiazine derivatives with inorganic nanomaterials like metal oxides has shown significant promise in the field of photovoltaics and sensors. A prominent example is the use of phenothiazine-based molecules to form self-assembled monolayers (SAMs) on the surface of transparent conducting metal oxides, such as Indium Tin Oxide (ITO). rsc.org

Focused Research on this compound Composites Yields Limited Specific Data

The field of materials science has seen a surge of interest in the development of advanced composites, where functional organic molecules are integrated into polymer or inorganic matrices to create materials with tailored electronic, optical, or mechanical properties. Phenothiazines, as a general class of heterocyclic compounds, are known for their electron-donating nature and redox activity, making them attractive candidates for applications in optoelectronics, energy storage, and sensing.

However, the specific isomer this compound remains a less-explored member of this family in the context of composite materials. General synthetic routes for phenothiazine derivatives are well-established, but dedicated research on embedding the this compound molecule into matrices such as polymers or incorporating it with nanomaterials like graphene or carbon nanotubes to enhance functionality is not prominently documented.

Consequently, the creation of a detailed section on "Composites for Enhanced Functionality" for this compound, complete with specific research findings and data tables on the performance of such composites, is not feasible based on the currently available scientific literature. Further primary research would be required to generate the specific data needed to thoroughly address this topic.

Reaction Mechanisms, Stability, and Reactivity of 7h Dibenzo C,h Phenothiazine

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The phenothiazine (B1677639) ring system is electron-rich and thus generally reactive towards electrophiles. However, the reactivity of 7H-Dibenzo[c,h]phenothiazine is modulated by the presence of the additional fused rings.

Regioselectivity and Steric Effects

In the parent phenothiazine molecule, electrophilic aromatic substitution (SEAr) typically occurs at the C-3 and C-7 positions, which are para to the nitrogen atom and activated by its electron-donating effect. In this compound, these positions are part of the fused ring system and are thus unavailable for substitution.

The directing influence of the nitrogen and sulfur heteroatoms, combined with the electronics of the extended polycyclic aromatic system, will govern regioselectivity. The nitrogen atom, being a strong electron-donating group, will activate the aromatic rings towards electrophilic attack. Conversely, the sulfur atom can also donate electron density through resonance. Electrophilic attack is predicted to occur on the terminal benzene (B151609) rings (the 'c' and 'h' rings of the dibenzo system) at positions that are electronically activated and sterically accessible. Steric hindrance will play a significant role; the concave, butterfly-like geometry of the phenothiazine core and the presence of adjacent fused rings will likely hinder attack at certain positions, favoring substitution at the most exposed and electronically enriched sites of the outer rings.

Nucleophilic aromatic substitution (SNAr) is less common for the electron-rich phenothiazine core unless the aromatic system is substituted with potent electron-withdrawing groups.

Mechanistic Pathways

The mechanistic pathway for electrophilic aromatic substitution on the this compound ring would follow the conventional SEAr mechanism. wikipedia.orgmasterorganicchemistry.com This two-step process involves:

Attack of the π-electron system of an aromatic ring on the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Rapid deprotonation of the arenium ion by a weak base, which restores the aromatic system and yields the substituted product. wikipedia.org

The stability of the intermediate arenium ion determines the regioselectivity. The most favored substitution positions will be those where the positive charge of the intermediate can be most effectively delocalized through resonance, particularly involving the lone pairs of the nitrogen and sulfur atoms.

Oxidative and Reductive Transformations of the Phenothiazine Core

The most characteristic feature of the phenothiazine core is its susceptibility to oxidation, a property that is retained and modulated in extended systems like this compound.

Formation and Reactivity of Radical Species (e.g., Radical Cations, Anions)

Phenothiazines readily undergo a one-electron oxidation to form a highly stable radical cation. This process is typically centered on the nitrogen atom, which loses an electron from its highest occupied molecular orbital (HOMO). The resulting radical cation is stabilized by extensive delocalization of the unpaired electron and the positive charge across the entire π-system.

The formation of the radical cation is often accompanied by a dramatic color change. These radical species are persistent and can be characterized using techniques such as Electron Paramagnetic Resonance (EPR) and UV-vis-NIR absorption spectroscopy. The extended conjugation in this compound is expected to further stabilize the radical cation compared to the parent phenothiazine, likely resulting in a lower oxidation potential. The radical cations of phenothiazines are reactive species that can participate in further chemical reactions.

Electrochemical Oxidation/Reduction Mechanisms

Cyclic voltammetry (CV) is a key technique for studying the redox behavior of phenothiazines. The electrochemical oxidation of the phenothiazine core is typically a reversible, one-electron process, corresponding to the formation of the stable radical cation.

For some extended phenothiazine analogues, a second reversible oxidation wave is observed at a higher potential, corresponding to the formation of a dication. It is plausible that this compound would exhibit two reversible oxidation waves. The redox potentials are sensitive to the extent of π-conjugation; increasing the conjugation generally lowers the potential required for the first oxidation. This data is crucial for determining the HOMO energy levels of these compounds.

Below is a table summarizing the electrochemical properties of the parent phenothiazine (PTZ) and some of its extended analogues, illustrating the effect of increased conjugation.

CompoundFirst Half-Wave Potential (E1/2 vs. Fc/Fc+)Second Half-Wave Potential (E1/2 vs. Fc/Fc+)
Phenothiazine (PTZ)0.16 VN/A
Benzo[b]phenothiazine0.26 VN/A
Dibenzo[b,i]phenothiazine0.36 VN/A
Naphtho[2,3-b]phenothiazine0.27 V0.96 V
Benzo[b]naphtho[2,3-i]phenothiazine0.31 V0.93 V

This table is generated based on data for representative phenothiazine compounds to illustrate electrochemical trends; specific values for this compound are not available.

Photochemical Reactivity and Degradation Pathways

Phenothiazines are known to be photosensitive and can undergo photochemical reactions upon exposure to light, particularly in the UV range. The extended conjugation in this compound would shift its absorption maxima to longer wavelengths, potentially increasing its sensitivity to visible light.

A common photochemical degradation pathway for phenothiazines involves photo-oxidation. The mechanism often proceeds through the formation of an excited state, followed by photoionization to generate the phenothiazine radical cation. This radical cation can then react with molecular oxygen or other species present in the medium. A primary product of photo-oxidation is often the corresponding sulfoxide (B87167), formed by oxidation at the sulfur atom. The photostability of this compound would be a critical factor in its potential applications in materials science, where resistance to photodegradation is often required.

Photo-Oxidation and Photorearrangements

While specific studies detailing the photo-oxidation and photorearrangements of this compound are not extensively documented, the general behavior of the phenothiazine class provides valuable insights. Upon exposure to UV radiation, phenothiazine derivatives are known to undergo molecular modifications that lead to the generation of various photoproducts. A primary photo-oxidation pathway involves the sulfur atom. For instance, studies on other phenothiazine derivatives have shown that UV irradiation can lead to the formation of sulfoxide photoproducts, indicated by the appearance of new bands in spectroscopic analyses corresponding to the S-O bond stretching vibration mdpi.com. This suggests that the sulfur heteroatom in the this compound structure is a likely site for photo-oxidative reactions.

Stability under UV Irradiation

The stability of phenothiazines under UV irradiation is a critical factor in their application. Exposure to UV light can induce the formation of photoproducts, altering the chemical integrity of the parent molecule mdpi.com. Previous research on related phenothiazine compounds demonstrated a quantifiable decrease in the concentration of the original compound after several hours of laser exposure, with a corresponding generation of multiple, more polar photoproducts mdpi.com. This transformation underscores that while the core structure is relatively robust, prolonged UV exposure can lead to degradation and the formation of new chemical species mdpi.com. The stability is often compromised by oxidative processes, which can be catalyzed by light mdpi.com.

Thermal Stability and Decomposition Characteristics

The thermal properties of phenothiazine-containing compounds are crucial for their application in fields like materials science, particularly for processes such as vacuum thermal deposition in the fabrication of Organic Light-Emitting Diodes (OLEDs) nih.govresearchgate.net.

Thermogravimetric Analysis (TGA)

Compound TypeDecomposition Temperature (Td at 5% wt. loss)Source
Phenothiazine-dibenzo[a,j]phenazine Triad (1)439–450 °C nih.gov
Phenothiazine-dibenzo[a,j]phenazine Triad (2)455–459 °C nih.gov
Phenothiazine-dibenzo[a,j]phenazine Triad (3)428–434 °C nih.gov
Phenothiazine-dibenzo[a,j]phenazine Triad (4)403–424 °C nih.gov

This data represents complex derivatives containing the phenothiazine moiety, illustrating the general high thermal stability of such structures.

High-Temperature Behavior

At elevated temperatures, the phenothiazine structure demonstrates considerable stability. Comparative studies have shown that phenothiazine is more stable and less rapidly consumed in autoxidations at 160 °C than its oxygen analog, phenoxazine (B87303) rsc.org. This superior stability at high temperatures is attributed to factors beyond simple oxidizability, suggesting that the inherent structure of the phenothiazine ring system is robust under thermal stress rsc.org. This characteristic is essential for materials intended for use in high-temperature environments or requiring high-temperature processing.

Interactions with Specific Chemical Reagents (non-biological)

The phenothiazine nucleus is known to interact with a variety of chemical reagents, particularly metal ions, through its electron-donating properties.

Complexation with Metal Ions (Coordination Chemistry)

Phenothiazines readily engage in coordination chemistry, reacting with a range of metal ions, typically in acidic media, to form colored complexes. researchgate.netnih.gov. This reactivity allows for their use in analytical chemistry for the spectrophotometric determination of metals researchgate.netnih.gov. The formation of these colored species is a result of the complexation between the phenothiazine molecule and the metal ion. Metals that have been shown to form complexes with the phenothiazine class include platinum group metals like Palladium(II), Ruthenium(III), and Platinum(IV) researchgate.net. Additionally, they form ion-association compounds with thiocyanate (B1210189) anionic complexes of metals such as Cobalt(II), Iron(III), Molybdenum(V), and Uranium(VI) researchgate.net. These interactions are foundational for methods involving extractive spectrophotometry researchgate.netnih.gov.

Future Perspectives and Emerging Research Directions for 7h Dibenzo C,h Phenothiazine

Advanced Material Design Principles Based on 7H-Dibenzo[c,h]phenothiazine

The design of advanced materials often relies on the principle of structure-property relationships, where modifying a core chemical scaffold allows for the fine-tuning of electronic, optical, and physical properties. While the general class of phenothiazines is widely used in designing materials for organic electronics due to its electron-donating nature and non-planar "butterfly" conformation, dedicated research into material design based specifically on the this compound core is not prominent.

Future research could focus on leveraging the unique angular fusion of the benzene (B151609) rings in the [c,h] isomer. This specific topology, compared to the more common linear or bent phenothiazine (B1677639) derivatives, could influence molecular packing in the solid state, potentially leading to materials with distinct charge transport characteristics.

An early study demonstrated the functionalization of the core structure to produce derivatives such as β-(7-benzo[c]phenothiazyl)-propionitrile. Although this work was aimed at investigating antioxidant properties, the synthesis of such a derivative confirms that the core is amenable to modification. This capability is a prerequisite for its use as a building block in more complex material architectures, such as polymers or dendrimers for electronic applications. A systematic investigation into how the attachment of various functional groups to the this compound nucleus affects its photophysical and electrochemical properties would be a critical first step in establishing design principles for new materials.

Integration into Multi-Component Systems for Enhanced Functionality

The development of multi-component systems, where different molecular units are combined to achieve synergistic or enhanced functionalities, is a growing field in chemistry. This includes creating hybrid materials, donor-acceptor complexes, or supramolecular assemblies.

Future research could explore the potential of this compound as a component in:

Donor-Acceptor Dyads: Investigating the charge-transfer properties when covalently linked to various electron-accepting moieties. The unique geometry of the dibenzo[c,h] core could influence the spatial arrangement and electronic coupling between the donor and acceptor, impacting the efficiency of photoinduced electron transfer.

Supramolecular Assemblies: Studying its ability to form host-guest complexes or self-assemble into ordered nanostructures through non-covalent interactions.

Composite Materials: Blending it with polymers or inorganic nanoparticles to create composites with combined or enhanced optical, electronic, or mechanical properties.

Development of Novel Synthetic Methodologies with Improved Sustainability

The synthesis of phenothiazine derivatives has evolved significantly over the decades. The foundational method for producing carbocyclic ring-substituted phenothiazines, including the dibenzo[c,h] isomer, has been a two-step process. This process, while effective, relies on conditions that are not aligned with modern principles of sustainable chemistry.

Table 1: Established Synthesis of this compound

StepReactionDescriptionKey Reagents/Conditions
1Diarylamine FormationFormation of the precursor diarylamine, thiophenyl-β-naphthylamine. The Buu-Hoi method, which reacts aromatic hydroxy compounds with aromatic amines, was noted as a convenient approach for such precursors.Aromatic amine, aromatic hydroxy compound, iodine (catalyst)
2Thionation/CyclizationFusion of the diarylamine with elemental sulfur, catalyzed by iodine, to form the tricyclic this compound structure.Thiophenyl-β-naphthylamine, Sulfur (S), Iodine (I₂)

While this method is historically significant, future research must focus on developing more sustainable synthetic routes. Emerging methodologies for other phenothiazines, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or C-H activation strategies, could be adapted for the regioselective synthesis of the dibenzo[c,h] isomer. The development of one-pot procedures that avoid harsh conditions and minimize waste would represent a significant advancement in the sustainable production of this compound and its derivatives.

Exploration of Unconventional Applications in Pure Chemical Science

Beyond established applications in medicine and materials, phenothiazine derivatives are finding use in unconventional areas of chemical science, such as photoredox catalysis and chemical sensing. The specific this compound isomer, however, has not been extensively explored in these contexts. Its primary area of investigation in early studies was as an antioxidant.

Future research could productively explore its potential in areas such as:

Photoredox Catalysis: Assessing its ability to act as an organic photoredox catalyst. Its redox potential and excited-state properties would need to be characterized to determine its suitability for mediating light-driven chemical transformations.

Chemosensing: Designing and synthesizing derivatives that could act as fluorescent or colorimetric sensors for specific analytes (e.g., metal ions, anions, or reactive oxygen species). The extended aromatic system of the dibenzo[c,h] core could provide a sensitive chromophore that responds to binding events.

Mechanistic Studies: Using the rigid, well-defined structure of this compound as a model system to study fundamental chemical processes, such as charge transfer, intersystem crossing, or radical stabilization.

Bridging Theoretical Predictions with Experimental Verification

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized. For the general phenothiazine family, theoretical studies (e.g., using Density Functional Theory, DFT) are routinely used to predict geometries, frontier molecular orbital energies, absorption spectra, and redox potentials, which are then compared with experimental results.

For this compound, there is a clear opportunity to apply this synergistic approach. A foundational research program could involve:

Theoretical Modeling: Performing high-level computational studies to predict the key electronic and photophysical properties of the parent molecule and a series of its hypothetical derivatives. This would build a theoretical library of structure-property relationships.

Targeted Synthesis: Synthesizing the most promising candidates identified through theoretical screening.

Experimental Characterization: Measuring the actual properties (e.g., via cyclic voltammetry, UV-Vis and fluorescence spectroscopy) of the newly synthesized compounds.

Iterative Refinement: Comparing the experimental data with the theoretical predictions to refine the computational models, leading to more accurate predictive power for designing future generations of molecules based on this scaffold.

This feedback loop between theory and experiment is crucial for accelerating the discovery of new functional molecules and would be essential to unlock the potential of the underexplored this compound isomer.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 7H-Dibenzo[c,h]phenothiazine derivatives?

  • Methodological Answer : Synthesis optimization requires careful selection of coupling agents (e.g., COMU), solvents (e.g., anhydrous DMF), and reaction times. For example, using COMU as a coupling agent with DIPEA as a base in DMF achieved 58–60% yields for phenothiazine-based hydroxamic acids . Purification via flash column chromatography with mixed solvents (e.g., CH₂Cl₂/MeOH/HOAc) is critical for isolating pure products. Monitoring reaction progress with TLC and optimizing stoichiometric ratios of reagents (e.g., hydroxylamine hydrochloride) further enhance yield.

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity by identifying proton and carbon environments, such as aromatic protons at δ 7.0–8.5 ppm . Mass spectrometry (ESI±) validates molecular weights, while melting point analysis ensures purity (e.g., 167–181°C for synthesized derivatives) . High-performance liquid chromatography (HPLC) and X-ray crystallography may supplement structural validation for complex analogs.

Q. What preliminary assays are used to evaluate the biological activity of this compound compounds?

  • Methodological Answer : Initial screens include enzyme inhibition assays (e.g., histone deacetylase inhibition for hydroxamic acid derivatives) , cytotoxicity studies (e.g., MTT assays on cancer cell lines), and antimicrobial testing. For antiviral activity, derivatives are tested against viral replication models, as seen with phenothiazine analogs inhibiting herpes simplex virus . Dose-response curves and IC₅₀ calculations are standard for quantifying potency.

Advanced Research Questions

Q. How do computational models elucidate the metabolic activation pathways of this compound in cytochrome P450 enzymes?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking simulations identify binding modes and regioselectivity in CYP1A1. For instance, computational studies revealed that 7H-Dibenzo[c,g]carbazole (structurally similar) binds near the heme center, forming reactive epoxide intermediates during metabolism . Molecular dynamics (MD) simulations further analyze substrate-enzyme interactions over time to predict carcinogenic metabolites.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies may arise from structural modifications (e.g., N-alkylation vs. aryl substitution) or assay conditions. A systematic approach includes:

  • Comparative bioassays under standardized protocols (e.g., fixed cell lines, incubation times).
  • Structural-activity relationship (SAR) analysis to isolate functional groups responsible for activity variations .
  • Validation in in vivo models to account for pharmacokinetic differences not captured in in vitro studies .

Q. What methodologies determine the electrochemical properties of this compound for optoelectronic applications?

  • Methodological Answer : Cyclic voltammetry (CV) measures redox potentials (e.g., E₁/₂ values) to assess hole-transport capabilities. Phenothiazine derivatives exhibit low oxidation potentials (~0.5–0.7 V vs. SCE), making them suitable for perovskite solar cells . Spectroelectrochemical analysis correlates redox states with absorption spectra, while DFT calculations predict charge-transfer efficiencies .

Q. What advanced techniques detect this compound in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polycyclic aromatic hydrocarbon (PAH)-specific columns (e.g., SH-Rxi™-PAH) isolates the compound from complex matrices . High-resolution LC-MS/MS with electrospray ionization (ESI) enhances sensitivity for trace quantification. Isotope dilution using ¹³C-labeled analogs improves accuracy in carcinogenicity studies .

Q. How is the carcinogenic potential of this compound evaluated in regulatory frameworks?

  • Methodological Answer : The International Agency for Research on Cancer (IARC) classifies carcinogenicity based on in vivo tumorigenicity data (e.g., rodent studies) and mechanistic evidence. For 7H-Dibenzo[c,g]carbazole (a structural analog), IARC Group 2B classification ("possibly carcinogenic") was assigned due to sufficient animal evidence but limited human data . Researchers use Ames tests, micronucleus assays, and in silico toxicity prediction tools (e.g., QSAR) to supplement regulatory evaluations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.